molecular formula C11H14N4O2S B12122262 3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine

3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B12122262
M. Wt: 266.32 g/mol
InChI Key: BNLLNNMRSKIGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine: (CAS#: 849019-86-9) belongs to the class of triazoles. Its chemical formula is C₁₁H₁₄N₄O₂S , with a molecular weight of 266.32 g/mol . This compound features a triazole ring substituted with a phenylpropyl group and a sulfonyl group.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of the sulfonyl and phenylpropyl moieties onto the triazole scaffold. While specific methods may vary, a common approach includes nucleophilic substitution reactions or condensation reactions.

Reaction Conditions::

    Sulfonylation: The sulfonyl group can be introduced via a reaction between the triazole amine and a sulfonyl chloride or sulfonyl fluoride.

    Phenylpropylation: The phenylpropyl group can be added through nucleophilic substitution or condensation reactions using appropriate reagents.

Industrial Production:: Industrial-scale production methods typically optimize yield, scalability, and cost-effectiveness. detailed industrial processes for this compound are proprietary and may not be publicly available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the sulfonyl group.

    Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.

Common Reagents and Conditions::

    Sulfonylation: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under basic conditions.

    Phenylpropylation: Alkyl halides (e.g., 3-chloropropylbenzene) with a base (e.g., potassium carbonate).

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Common products include sulfonylated triazoles and their derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers explore its interactions with biological targets.

    Industry: It could serve as a building block for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly related to the sulfonyl group or the triazole ring.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it to related triazoles or sulfonylated molecules.

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

5-(3-phenylpropylsulfonyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4O2S/c12-10-13-11(15-14-10)18(16,17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15)

InChI Key

BNLLNNMRSKIGDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.